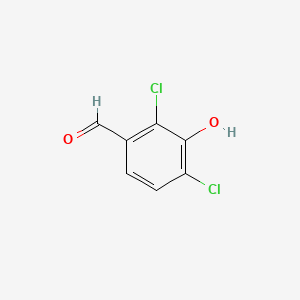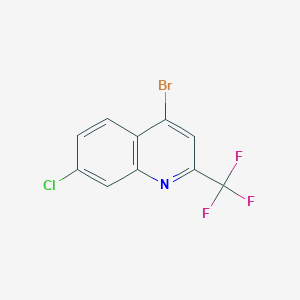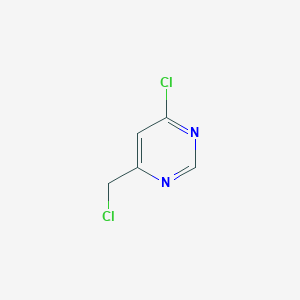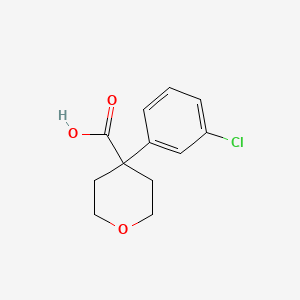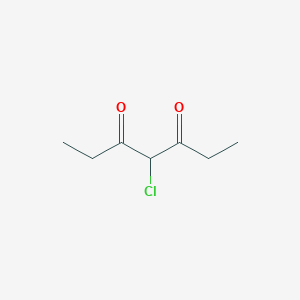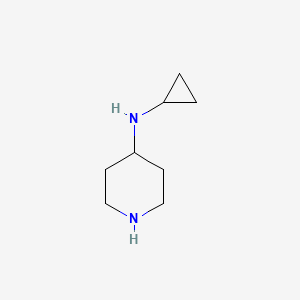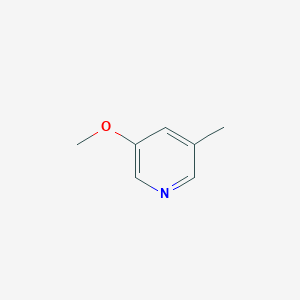![molecular formula C8H16ClN5OS B1603639 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride CAS No. 3119-96-8](/img/structure/B1603639.png)
2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride
Übersicht
Beschreibung
2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride is a useful research compound. Its molecular formula is C8H16ClN5OS and its molecular weight is 265.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
MTH-DL-Arginine hydrochloride is utilized in biochemical research due to its role as a precursor in the biosynthesis of proteins. Its structure, containing the guanidine group, makes it an important compound for studying the guanidination of proteins and peptides, which can affect their charge, stability, and function .
Pharmaceutical Development
In pharmaceuticals, this compound is explored for its potential therapeutic effects. It may serve as a building block for developing new drugs that target metabolic pathways involving arginine or guanidine derivatives. Its sulfanylidene group could be of particular interest in designing compounds with antioxidant properties .
Material Science
The unique chemical structure of MTH-DL-Arginine hydrochloride, particularly the presence of the sulfanylidene group, makes it a candidate for creating novel materials. These materials could have applications in biotechnology, such as in the development of biosensors or as a component in biocompatible coatings .
Analytical Chemistry
Researchers use MTH-DL-Arginine hydrochloride as a standard or reagent in chromatography and mass spectrometry. It helps in the quantification and identification of arginine and its derivatives in complex biological samples, aiding in metabolic studies .
Nutritional Science
This compound’s role in protein biosynthesis suggests its potential use in nutritional supplements. It could be investigated for its effects on muscle metabolism, protein synthesis, and possibly as a dietary supplement for individuals with specific amino acid deficiencies .
Enzymology
MTH-DL-Arginine hydrochloride is relevant in enzymology, where it can be used to study enzyme kinetics and mechanisms involving arginine-based substrates. It may help in understanding the catalytic role of arginine in enzymes and in designing enzyme inhibitors .
Wirkmechanismus
Target of Action
MTH-DL-Arginine hydrochloride, also known as 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride, is a derivative of the amino acid arginine . The primary targets of arginine in the body are various enzymes that utilize it as a substrate, including arginase and nitric oxide synthase .
Mode of Action
Arginine is known to stimulate the release of growth hormones, prolactin, insulin, and glucagon through its interactions with these enzymes . It also serves as a precursor for nitric oxide, a molecule that plays crucial roles in the cardiovascular, immune, and nervous systems .
Biochemical Pathways
Arginine is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis . Arginine catabolism occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . The arginine decarboxylase pathway is linked to polyamine metabolism, which is important for cell growth and differentiation .
Pharmacokinetics
It is known that arginine’s bioavailability can be influenced by dietary intake and the efficiency of the intestinal-renal axis in its synthesis .
Result of Action
The action of arginine results in a variety of physiological effects. As a precursor for nitric oxide, it plays a role in vasodilation, immune response modulation, and neurotransmission . Its role in the synthesis of polyamines contributes to cell growth and differentiation .
Action Environment
The action, efficacy, and stability of arginine can be influenced by various environmental factors. These include dietary intake of arginine and the presence of other amino acids, which can compete with arginine for uptake and metabolism . Additionally, certain pathological conditions, such as renal disease, can impair the body’s ability to synthesize arginine .
Eigenschaften
IUPAC Name |
2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5OS.ClH/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10;/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCZBXCTJPATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585222 | |
| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MTH-DL-Arginine hydrochloride | |
CAS RN |
3119-96-8 | |
| Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




